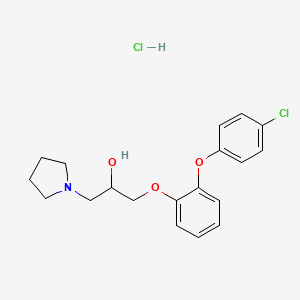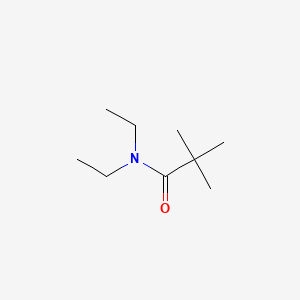
5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol: is a fluorinated organic compound with the molecular formula C6H6F6O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol typically involves the reaction of hexafluoro-2-butyne with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It serves as a model compound to understand the interactions between fluorinated molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the manufacture of high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
- 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
- 5,5,5-Trifluoro-4-hydroxy-pent-3-en-2-one
- 3-Penten-2-one,1,1,1-trifluoro-4-hydroxy-
- 5,5,5-Trifluoro-2-{[(1R)-1-phenylethyl]amino}pentanenitrile
Comparison: Compared to these similar compounds, 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
32885-94-2 |
|---|---|
Fórmula molecular |
C6H6F6O |
Peso molecular |
208.10 g/mol |
Nombre IUPAC |
5,5,5-trifluoro-3-(trifluoromethyl)pent-3-en-2-ol |
InChI |
InChI=1S/C6H6F6O/c1-3(13)4(6(10,11)12)2-5(7,8)9/h2-3,13H,1H3 |
Clave InChI |
YRUGLHPOFHPHDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=CC(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


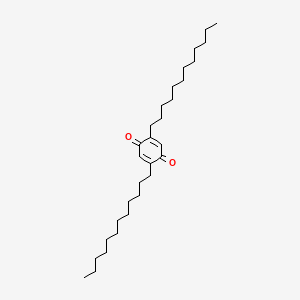
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
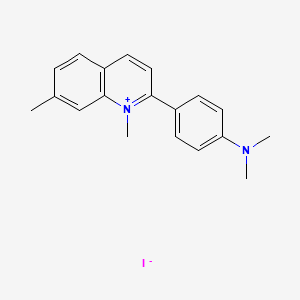

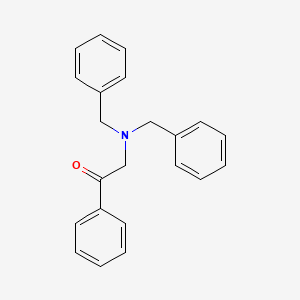
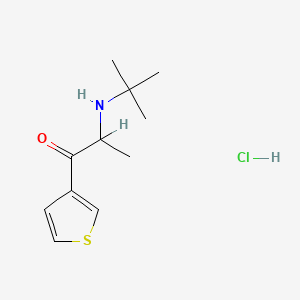



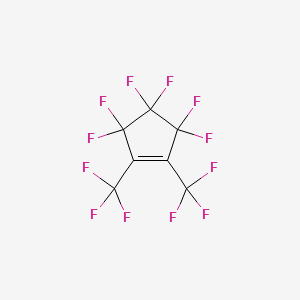
![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
